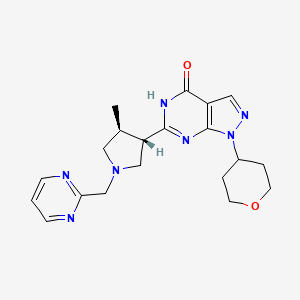

PF-06726304

Overview

Description

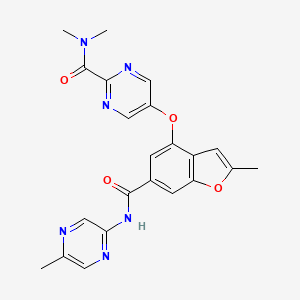

PF-06726304 is a potent and selective inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2), which is a histone methyltransferase. This compound has shown significant antitumor activity by inhibiting both wild-type and mutant forms of EZH2, making it a promising candidate for cancer therapy .

Mechanism of Action

Target of Action

The primary target of PF-06726304 is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation by catalyzing the methylation of histone H3 at lysine 27 (H3K27Me3), leading to transcriptional repression .

Mode of Action

This compound inhibits both wild-type and Y641N mutant EZH2, with Ki values of 0.7 nM and 3.0 nM respectively . By inhibiting EZH2, this compound prevents the methylation of H3K27Me3, thereby disrupting the transcriptional repression of target genes .

Biochemical Pathways

EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which plays a key role in maintaining gene silencing. By inhibiting EZH2, this compound affects the function of PRC2 and alters the transcriptional landscape of the cell . This can lead to the upregulation of genes that were previously repressed, including tumor suppressor genes .

Result of Action

The inhibition of EZH2 by this compound leads to changes in gene expression that can have various downstream effects. For instance, in a study using zebrafish embryos, exposure to this compound led to increased lipid accumulation . In a subcutaneous Karpas-422 xenograft model, this compound significantly inhibited tumor growth .

Action Environment

Environmental factors can influence the action of this compound. For example, in zebrafish embryos, the effects of this compound on lipid accumulation were observed when the embryos were exposed to non-toxic concentrations of the compound . This suggests that the efficacy and stability of this compound can be influenced by the concentration of the compound in the environment.

Biochemical Analysis

Biochemical Properties

PF-06726304 interacts with both wild-type and Y641N mutant EZH2 proteins . It inhibits the methyltransferase activity of EZH2, leading to changes in chromatin status and gene expression . The nature of these interactions involves binding to the EZH2 enzyme and inhibiting its function .

Cellular Effects

This compound has been shown to influence cell function by altering lipid metabolism and chromatin status . It affects cell signaling pathways and gene expression, leading to enhanced lipid accumulation in zebrafish embryos .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the EZH2 enzyme and inhibiting its methyltransferase activity . This leads to changes in the methylation status of histone H3 at lysine 27 (H3K27), which in turn affects gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to cause changes over time. For example, zebrafish embryos exposed to this compound exhibited increased lipid accumulation over a period of 7 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism . It interacts with enzymes involved in these pathways, leading to changes in metabolic flux and metabolite levels .

Preparation Methods

The synthesis of PF-06726304 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving chlorination, methylation, and cyclization .

Chemical Reactions Analysis

PF-06726304 primarily undergoes reactions typical of organic compounds, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule, leading to the formation of different analogs. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines

Scientific Research Applications

PF-06726304 has a wide range of applications in scientific research, particularly in the fields of:

Chemistry: Used as a tool compound to study the role of EZH2 in various biochemical pathways.

Biology: Employed in research to understand the epigenetic regulation of gene expression and its impact on cellular processes.

Medicine: Investigated for its potential therapeutic effects in treating cancers, especially those with EZH2 mutations or overexpression.

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery .

Comparison with Similar Compounds

PF-06726304 is unique in its high selectivity and potency as an EZH2 inhibitor. Similar compounds include:

GSK126: Another selective EZH2 inhibitor with similar mechanisms of action but different chemical structure.

Tazemetostat (EPZ-6438): An FDA-approved EZH2 inhibitor used in the treatment of certain cancers.

DZNeP (3-deazaneplanocin A): A less selective EZH2 inhibitor that also targets other methyltransferases .

These compounds share the common goal of inhibiting EZH2 activity but differ in their chemical properties, selectivity, and clinical applications.

Properties

IUPAC Name |

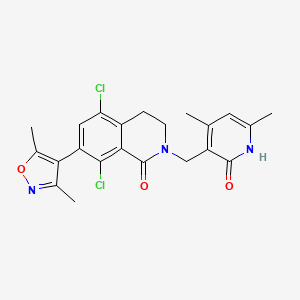

5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3O3/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4/h7-8H,5-6,9H2,1-4H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKDOPJQPKXNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one interact with its target, and what are the downstream effects?

A: While the provided abstracts lack details on the specific binding interactions, the research indicates that 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one targets the methyltransferase activity of EZH2 []. EZH2 is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3) []. Inhibiting EZH2's methyltransferase activity can disrupt this silencing process, potentially leading to changes in gene expression and downstream cellular processes.

Q2: What is the impact of inhibiting EZH2 methyltransferase activity in zebrafish, as studied with 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one?

A: The research highlights that inhibiting EZH2's methyltransferase activity with 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one leads to enhanced lipid accumulation and alters chromatin status in zebrafish []. This suggests that EZH2 activity is involved in regulating lipid metabolism and chromatin structure in this model organism. Further investigation is needed to elucidate the precise mechanisms and potential implications for human health and disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B609931.png)

![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride](/img/structure/B609933.png)

![[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate;methanesulfonic acid](/img/structure/B609942.png)